molecular formula C5H10O2 B13899793 (4S)-4-Hydroxypentan-2-one CAS No. 73836-68-7

(4S)-4-Hydroxypentan-2-one

Cat. No.: B13899793
CAS No.: 73836-68-7
M. Wt: 102.13 g/mol
InChI Key: PCYZZYAEGNVNMH-BYPYZUCNSA-N
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Description

(4S)-4-Hydroxypentan-2-one is an organic compound with the molecular formula C5H10O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(4S)-4-Hydroxypentan-2-one can be synthesized through several methods. One common approach involves the reduction of 4-hydroxy-2-pentanone using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 4-oxopentanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and controlled reaction conditions to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Hydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-oxopentanoic acid.

    Reduction: It can be reduced to 4-hydroxypentanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: 4-oxopentanoic acid.

    Reduction: 4-hydroxypentanol.

    Substitution: Various substituted pentanones depending on the reagent used.

Scientific Research Applications

(4S)-4-Hydroxypentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain natural products.

    Medicine: It is investigated for its potential role in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-Hydroxypentan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl group and the ketone functionality allow it to participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Hydroxypentan-2-one: The enantiomer of (4S)-4-Hydroxypentan-2-one, differing only in the spatial arrangement of atoms.

    4-Hydroxy-2-pentanone: A racemic mixture containing both (4S) and (4R) enantiomers.

    4-Oxopentanoic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry plays a critical role.

Biological Activity

(4S)-4-Hydroxypentan-2-one, also known as 4-hydroxypentan-2-one, is an organic compound with the molecular formula C5_5H10_{10}O2_2. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a chiral molecule, possessing a specific stereochemistry that influences its biological interactions. The compound features a hydroxyl group (-OH) at the 4-position and a ketone group (C=O) at the 2-position, contributing to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC5_5H10_{10}O2_2
Molecular Weight102.13 g/mol
Melting Point-
Boiling Point-
SolubilitySoluble in water

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is thought to be mediated through the inhibition of NF-kB signaling pathways .

3. Antioxidant Activity

This compound has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals was demonstrated in several assays, indicating its potential use in formulations aimed at reducing oxidative damage .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, supporting its potential use in food preservation and as a natural preservative in cosmetic formulations .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, highlighting its therapeutic potential for treating inflammatory diseases .

Properties

CAS No.

73836-68-7

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(4S)-4-hydroxypentan-2-one

InChI

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

PCYZZYAEGNVNMH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CC(=O)C)O

Canonical SMILES

CC(CC(=O)C)O

Origin of Product

United States

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